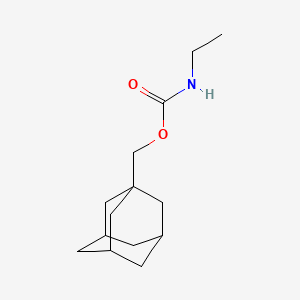

adamantan-1-ylmethyl N-ethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Adamantan-1-ylmethyl N-ethylcarbamate is a chemical compound with the molecular formula C14H23NO2 and a molecular weight of 237.34 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of adamantan-1-ylmethyl N-ethylcarbamate is represented by the InChI code1S/C14H23NO2/c1-2-15-13(16)17-9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-9H2,1H3,(H,15,16) . Physical And Chemical Properties Analysis

Adamantan-1-ylmethyl N-ethylcarbamate is a solid compound that should be stored at room temperature .Applications De Recherche Scientifique

- Adamantan-1-ylmethyl N-ethylcarbamate exhibits insecticidal properties. Researchers have explored its efficacy against pests such as aphids, whiteflies, and mites. The compound disrupts cholinesterase activity in insects, leading to paralysis and eventual death. Its selective action on pests makes it a potential candidate for integrated pest management strategies .

- The compound’s carbamate moiety suggests interactions with cholinergic receptors. Studies have investigated its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Understanding its binding affinity and selectivity can aid in designing novel drugs for neurodegenerative diseases like Alzheimer’s .

- Some research has explored the antiviral potential of adamantan-1-ylmethyl N-ethylcarbamate. It may inhibit viral replication by interfering with essential enzymes or viral protein synthesis. Investigations into its activity against specific viruses (e.g., influenza, herpes) are ongoing .

- Scientists use this compound as a biochemical tool in proteomics research. Its stable structure and reactivity make it suitable for labeling proteins or studying enzyme-substrate interactions. Researchers can employ it to probe protein function and dynamics .

- The adamantane scaffold provides a hydrophobic core for drug delivery systems. Researchers have functionalized adamantan-1-ylmethyl N-ethylcarbamate with various payloads (e.g., anticancer drugs, imaging agents). These conjugates enhance drug solubility, stability, and targeted delivery .

- The compound’s reactivity allows for surface modification of materials. Researchers have explored its use in modifying nanoparticles, polymers, and surfaces. Applications include enhancing material properties (e.g., hydrophobicity, adhesion) or creating functional coatings .

Insecticide and Pest Control

Neuropharmacology and Cholinergic Systems

Antiviral Activity

Proteomics and Biochemical Studies

Drug Delivery Systems

Materials Science and Surface Modification

Propriétés

IUPAC Name |

1-adamantylmethyl N-ethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-2-15-13(16)17-9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXITTNFSSJVQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OCC12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B2439840.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-methylpyridin-2-yl)urea](/img/structure/B2439843.png)

![3-[[3-(Pyrrolidin-1-ylmethyl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2439844.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride](/img/structure/B2439845.png)

![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-methylbenzenecarboxamide](/img/structure/B2439848.png)

![4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2439850.png)

![2-Aminobenzo[d]oxazol-6-ol](/img/structure/B2439853.png)